molecular formula C12H13N3O4 B1677201 Olaquindox CAS No. 23696-28-8

Olaquindox

Cat. No.: B1677201
CAS No.: 23696-28-8
M. Wt: 263.25 g/mol
InChI Key: TURHTASYUMWZCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Olaquindox, a quinoxaline 1,4-dioxide derivative, primarily targets the DNA in cells . It interacts with the growth arrest and DNA damage 45 alpha (GADD45a) in human hepatoma G2 cells . It also targets Sertoli cells, which play a crucial role in maintaining mammalian spermatogenesis .

Mode of Action

This compound induces reactive oxygen species (ROS)-mediated DNA damage and S-phase arrest . This process involves the increase of GADD45a, cyclin A, Cdk 2, p21, and p53 protein expression, decrease of cyclin D1, and the activation of phosphorylation-c-Jun N-terminal kinases (p-JNK), phosphorylation-p38 (p-p38), and phosphorylation-extracellular signal-regulated kinases (p-ERK) . When gadd45a is knocked down, this compound significantly decreases cell viability, exacerbates dna damage, and increases s-phase arrest .

Biochemical Pathways

This compound affects the JNK/p38 pathways . GADD45a plays a protective role in this compound treatment, and these pathways may partly contribute to GADD45a regulated this compound-induced DNA damage and S-phase arrest .

Pharmacokinetics

After oral administration of this compound at the rate of 50 mg kg −1 feed for 14 consecutive days in pigs and broilers, the depletion profiles of this compound and its six major metabolites were studied . The elimination half-lives of deoxythis compound residue in broilers’ liver and kidney tissues ( t1/2 >4 days) were much longer than those in pigs .

Result of Action

This compound exposure results in DNA damage, S-phase arrest, and apoptosis in cells . It also disrupts tight junction integrity and cytoskeleton architecture in mouse Sertoli cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, in aquaculture, nearly all of the animals excrete into the water environment directly. As a result, 70%–80% of this compound end up in the environment . This could potentially expose humans and other organisms to the risk of biological hazards due to its genotoxicity and cytotoxicity .

Biochemical Analysis

Biochemical Properties

Olaquindox plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This interaction disrupts the supercoiling of bacterial DNA, leading to the inhibition of bacterial replication and transcription . Additionally, this compound has been shown to interact with other bacterial proteins, contributing to its broad-spectrum antibacterial activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits cell division and growth by interfering with DNA synthesis. In mammalian cells, this compound has been reported to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase, leading to the inhibition of DNA supercoiling. This inhibition prevents the proper replication and transcription of bacterial DNA, resulting in bacterial cell death. Additionally, this compound can induce oxidative stress in mammalian cells by generating reactive oxygen species, which can cause damage to cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in mammalian cells, leading to potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes growth and improves feed efficiency in animals. At high doses, it can cause toxic effects, including liver and kidney damage, as well as oxidative stress and DNA damage. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes biotransformation to form various metabolites. One of the major metabolites is methyl-3-quinoxaline-2-carboxylic acid, which is used as a biomarker for this compound exposure. The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze the oxidation and reduction reactions. These metabolic pathways can affect the levels of metabolites and influence the overall metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The transport and distribution of this compound can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with bacterial DNA gyrase and other proteins. In mammalian cells, this compound can localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function. The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, influencing its activity and function .

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHTASYUMWZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040726
Record name Olaquindox
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS]
Record name Olaquindox
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Solubility

Slightly soluble in water, Insoluble in most organic solvents.
Record name OLAQUINDOX
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Color/Form

Pale yellow crystals

CAS No.

23696-28-8
Record name Olaquindox
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Record name Olaquindox
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Record name Olaquindox
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Record name OLAQUINDOX
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Record name OLAQUINDOX
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Melting Point

209 °C (decomposes)
Record name OLAQUINDOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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